1-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole
Overview
Description
1-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole is a compound that features a unique combination of an indoline and an isoxazole moiety The indoline structure is a bicyclic system consisting of a benzene ring fused to a pyrrolidine ring, while the isoxazole is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole typically involves the formation of the isoxazole ring followed by its attachment to the indoline moiety. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) to improve yields and selectivity .
For the preparation of the indoline moiety, a common approach is the reduction of indole derivatives. The final step involves coupling the isoxazole and indoline fragments, which can be achieved through various coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the isoxazole or indoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole moiety can act as a bioisostere for other functional groups, allowing it to mimic the biological activity of other compounds. The indoline ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine: This compound features a similar isoxazole ring but with an amine group instead of an indoline moiety.
[3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl]methanol: This compound has a similar isoxazole structure but with a different substitution pattern.
Uniqueness
1-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole is unique due to the combination of the indoline and isoxazole moieties, which can provide distinct biological activities and chemical reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-16-8-6-14(7-9-16)18-12-17(23-20-18)13-21-11-10-15-4-2-3-5-19(15)21/h2-9,12H,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATBHJJVMASTNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CN3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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